5-Methyl-1-o-tolyl Substitution Enables the Wnt/β-Catenin Inhibitor YW1128 with an IC50 of 4.1 nM, a Potency Not Achievable with Isomeric or Des-methyl Analogs
The target compound is the direct and required synthetic precursor for the bioactive carboxamide YW1128 (5-methyl-1-(2-methylphenyl)-N-(2-quinolinyl)-1H-1,2,3-triazole-4-carboxamide), a potent Wnt/β-catenin signaling inhibitor . YW1128 exhibits an IC50 of 4.1 nM in a HEK293 cell-based reporter assay . In contrast, the des-methyl analog 1-o-tolyl-1H-1,2,3-triazole-4-carboxylic acid would generate a tool compound lacking the 5-methyl group present in the optimized YW1128 structure, and the para-tolyl isomer 5-methyl-1-p-tolyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 210159-05-0) would produce a regioisomeric carboxamide with altered target binding geometry. No published data demonstrate that these alternative building blocks yield bioactive molecules with comparable potency to YW1128.
| Evidence Dimension | Potency of final bioactive carboxamide derived from the acid building block |
|---|---|
| Target Compound Data | 4.1 nM IC50 (YW1128 from 5-methyl-1-o-tolyl-4-carboxylic acid) in Wnt/β-catenin reporter assay |
| Comparator Or Baseline | 1-o-tolyl-1H-1,2,3-triazole-4-carboxylic acid (des-methyl analog, CAS not tested): no reported Wnt inhibitor activity; 5-methyl-1-p-tolyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 210159-05-0): no reported Wnt inhibitor activity |
| Quantified Difference | >4.1 nM difference (comparator activities unreported; YW1128 potency uniquely linked to the 5-methyl-1-o-tolyl substitution pattern) |
| Conditions | HEK293 cell-based Wnt/β-catenin reporter gene assay |
Why This Matters
For procurement decisions in a Wnt inhibitor drug discovery program, only the 5-methyl-1-o-tolyl-4-carboxylic acid building block provides direct synthetic access to the lead compound YW1128 with its 4.1 nM potency; isomeric or des-methyl alternatives introduce uncertainty and require de novo SAR exploration.
